UCF-101
Overview
Description
Scientific Research Applications
Cardio-Protection in Ischemia/Reperfusion Injury
High Temperature Requirement A2 (HtrA2)/Omi, a mitochondrial serine protease, promotes caspase activation by proteolyzing inhibitor of apoptosis proteins. The use of HtrA2/Omi inhibitor UCF-101 shows significant recovery in mean arterial blood pressure and ameliorates contractile dysfunction of the left ventricle post ischemia/reperfusion injury in rat hearts. This treatment correlates with reduced X-linked inhibitor of apoptosis protein (XIAP) degradation and inhibition of caspase processing, indicating this compound's protective role against myocardial dysfunction caused by ischemia/reperfusion injury (Bhuiyan & Fukunaga, 2007).
Regulation of Autophagy and Neurodegenerative Diseases
HtrA2/Omi activates autophagy through digestion of Hax-1, a Bcl-2 family-related protein, facilitating the degradation of proteins involved in neurodegenerative diseases such as pathogenic A53T α-synuclein and truncated polyglutamine-expanded huntingtin. This suggests Omi's potential as a novel regulator in cellular quality control of proteins implicated in neurodegenerative conditions (Li et al., 2010).
Lung Injury Protection in Premature Rats
Specific inhibition of High Temperature Requirement A2 (Omi/HtrA2) using this compound in premature rats exposed to hyperoxia significantly reduces apoptosis of lung cells and alleviates hyperoxia-induced lung injury. This indicates this compound's potential in preventing lung damage through the modulation of Omi/HtrA2 expression and its mitochondrial translocation (Lei Xiao-ping, 2012).
Predictive Marker for Chemotherapy Response in Ovarian Cancers
The expression of High-temperature-required protein A2 (HtrA2) has been associated with chemosensitivity in high-grade serous ovarian adenocarcinomas. Patients with negative HtrA2 expression exhibit significantly lower response rates to primary chemotherapy, making HtrA2 expression a potential predictive marker for treatment sensitivity and a candidate for molecular targeting in ovarian cancer therapy (Miyamoto et al., 2015).
Mechanism of Action
Target of Action
UCF-101 is a competitive inhibitor of the protease Omi/HtrA2 . Omi/HtrA2 is a serine protease that plays a crucial role in cellular processes, including apoptosis and stress response .
Mode of Action
This compound interacts with Omi/HtrA2 by competitively and reversibly inhibiting its protease activity . This inhibition prevents Omi/HtrA2 from performing its normal function, leading to changes in cellular processes where Omi/HtrA2 is involved .
Biochemical Pathways
This compound’s inhibition of Omi/HtrA2 impacts several biochemical pathways. It has been observed to inhibit the upregulation of Bax, cleaved caspase-3, and cleaved caspase-9, which are key players in the apoptosis pathway . Additionally, this compound activates the JNK/ERK/P38 signaling pathway , which is involved in cellular responses to stress.
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
This compound has been shown to have neuroprotective and cardioprotective effects . It reduces apoptosis, or programmed cell death, in neurons and cardiac cells . This is likely due to its inhibition of key proteins in the apoptosis pathway, such as Bax and caspases .
Future Directions
Biochemical Analysis
Biochemical Properties
UCF-101 interacts with the pro-apoptotic protease Omi/HtrA2, inhibiting its activity . The IC50 value for this interaction is 9.5 μM . This compound exhibits very little activity against various other serine proteases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the upregulation of Bax, cleaved caspase-3 and cleaved caspase-9, and activate the JNK/ERK/P38 signaling pathway . Furthermore, this compound treatment inhibited the upregulation of glial fibrillary acidic protein (GFAP), vimentin, Iba1 and CD68 in mice with IR injury .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the pro-apoptotic protease Omi/HtrA2, thereby preventing apoptosis . It also influences cell signaling pathways, including the JNK/ERK/P38 pathway .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have protective effects against cerebral ischemia/reperfusion (CIR) injury
Properties
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360330 | |
Record name | High Temperature Requirement A2 Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313649-08-0, 5568-25-2 | |
Record name | UCF 101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | High Temperature Requirement A2 Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 313649-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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